beta-Methyl-beta-propylphenethyl alcohol

physicochemical property distillation purity assessment

beta-Methyl-beta-propylphenethyl alcohol (IUPAC: 2-methyl-2-phenylpentan-1-ol, CAS 85099-33-8, EC 285-489-0) is a primary aromatic alcohol of molecular formula C₁₂H₁₈O (MW 178.27 g/mol). It is a colorless liquid with a boiling point of 237.1 °C at 760 mmHg and a flash point of 104.2 °C.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 85099-33-8
Cat. No. B12650095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Methyl-beta-propylphenethyl alcohol
CAS85099-33-8
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCC(C)(CO)C1=CC=CC=C1
InChIInChI=1S/C12H18O/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3
InChIKeyOWEDJRDRHPIFFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Methyl-beta-propylphenethyl alcohol (CAS 85099-33-8): Structural Identity and Procurement-Relevant Profile


beta-Methyl-beta-propylphenethyl alcohol (IUPAC: 2-methyl-2-phenylpentan-1-ol, CAS 85099-33-8, EC 285-489-0) is a primary aromatic alcohol of molecular formula C₁₂H₁₈O (MW 178.27 g/mol) [1]. It is a colorless liquid with a boiling point of 237.1 °C at 760 mmHg and a flash point of 104.2 °C [2]. The compound is listed in the Japanese CSCL inventory (MITI No. 3-1044) and the European EC Inventory [1]. It is employed as a fragrance ingredient and as a synthetic intermediate, notably for sulfamate derivatives via silver-catalyzed C–H amination [3].

Why Generic Substitution of beta-Methyl-beta-propylphenethyl alcohol (85099-33-8) Is Scientifically Unreliable


beta-Methyl-beta-propylphenethyl alcohol cannot be casually substituted with other C₁₂H₁₈O aryl alcohols such as 2-methyl-1-phenyl-1-pentanol (CAS 73177-67-0), phenylisohexanol (CAS 55066-48-3), or 2-methyl-5-phenylpentan-1-ol (CAS 25634-93-9) because differences in the position of the hydroxyl group and the branching pattern produce distinct physicochemical properties, sensory profiles, and reactivity [1]. The compound's quaternary carbon center at C-2 renders it resistant to oxidation pathways that affect secondary alcohols like 2-methyl-1-phenyl-1-pentanol, directly impacting fragrance longevity and formulation stability [2]. Furthermore, substitution with lower molecular weight analogs such as β-methylphenethyl alcohol (CAS 1123-85-9, C₉H₁₂O) sacrifices the hydrophobic contribution of the propyl chain, altering partition behavior (logP), substantivity, and odor tenacity [3].

Quantitative Differentiation Evidence for beta-Methyl-beta-propylphenethyl alcohol (CAS 85099-33-8) Against Closest Analogs


Boiling Point Differentiation vs. Regioisomeric 2-Methyl-1-phenyl-1-pentanol (CAS 73177-67-0)

beta-Methyl-beta-propylphenethyl alcohol (primary alcohol) exhibits a boiling point of 237.1 °C at 760 mmHg , which is lower than that of its regioisomer 2-methyl-1-phenyl-1-pentanol (secondary alcohol, CAS 73177-67-0) at 248 °C at 760 mmHg [1]. This 10.9 °C difference is attributable to the steric accessibility of the primary hydroxyl group in the target compound, which reduces intermolecular hydrogen-bonding strength compared to the more hindered secondary alcohol.

physicochemical property distillation purity assessment

Flash Point Safety Advantage vs. (R)-2-Phenyl Propyl Alcohol (CAS 19141-40-3)

The flash point of beta-methyl-beta-propylphenethyl alcohol is 104.2 °C [1], which is approximately 10 °C higher than the flash point of the shorter-chain analog (R)-2-phenyl propyl alcohol (β-methylphenethyl alcohol, CAS 19141-40-3), reported at 93.89 °C (TCC) [2]. This higher flash point confers a broader safety margin for handling, storage, and transport under elevated ambient temperature conditions.

flash point safety handling storage

Primary Alcohol Oxidation Stability Advantage: Quaternary Carbon Structural Differentiation

beta-Methyl-beta-propylphenethyl alcohol is a primary alcohol with the hydroxyl group attached to a CH₂ group adjacent to a quaternary carbon (C-2). This contrasts with the secondary alcohol 2-methyl-1-phenyl-1-pentanol (CAS 73177-67-0), where the hydroxyl group is directly attached to a benzylic carbon. Primary alcohols are generally more resistant to oxidative degradation than secondary benzylic alcohols under ambient conditions, as the latter can undergo facile oxidation to ketones [1][2].

oxidation stability structural stability fragrance longevity

Synthetic Intermediate Utility: Site-Selective C–H Amination to Sulfamates

beta-Methyl-beta-propylphenethyl alcohol (2-methyl-2-phenylpentan-1-ol) has been demonstrated to undergo silver-catalyzed, site-selective secondary C(sp³)–H bond amination when reacted with formic acid and triethylamine in dichloromethane, yielding 2-methyl-2-phenylpentyl sulfamate [1]. This reactivity is enabled by the specific spatial arrangement of the quaternary carbon and the primary alcohol group, which directs the amination to the secondary C–H position. In contrast, regioisomers lacking this quaternary center geometry (e.g., 2-methyl-1-phenyl-1-pentanol or 3-methyl-5-phenylpentan-1-ol) would not present the same steric and electronic environment for this site-selective transformation.

C-H amination sulfamate synthetic intermediate silver catalysis

Regioisomeric Differentiation from 2-Methyl-5-phenylpentan-1-ol (Rosaphen): Boiling Point and Odor Divergence

The target compound (boiling point: 237.1 °C) differs markedly from its positional isomer 2-methyl-5-phenylpentan-1-ol (Rosaphen, CAS 25634-93-9), which has a boiling point of 267–268 °C at 760 mmHg and a substantivity of 20 hours at 100% [1]. The ~30 °C higher boiling point of Rosaphen reflects the more linear, less branched alkyl chain allowing stronger intermolecular interactions. The target compound's more compact, branched structure predicts a different odor release profile and lower substantivity, making it suitable for top-note rather than base-note fragrance applications.

regioisomer odor profile boiling point substantivity

Evidence-Backed Procurement Scenarios for beta-Methyl-beta-propylphenethyl alcohol (CAS 85099-33-8)


Fragrance Formulation Requiring Top-Note Volatility with Enhanced Safety Profile

Procurement teams developing fine fragrance or personal care formulations that require a rapid-evaporating, floral-fresh top note with a flash point above 100 °C should prioritize beta-methyl-beta-propylphenethyl alcohol over (R)-2-phenyl propyl alcohol (flash point 93.89 °C) or 2-methyl-5-phenylpentan-1-ol (flash point >100 °C but substantially higher boiling point). The 237.1 °C boiling point ensures adequate volatility for top-note delivery, while the 104.2 °C flash point reduces hazardous material classification burdens compared to lower-flash-point analogs [1][2].

Synthesis of Quaternary Carbon-Containing Sulfamate Pharmacophores

Medicinal chemistry groups synthesizing sulfamate-based enzyme inhibitors (e.g., steroid sulfatase inhibitors) can utilize beta-methyl-beta-propylphenethyl alcohol as a scaffold for site-selective C–H amination. The compound reacts with formic acid/triethylamine under silver catalysis to yield 2-methyl-2-phenylpentyl sulfamate, a transformation that exploits the quaternary carbon geometry unique to this isomer among C₁₂H₁₈O alcohols [3]. No other regioisomer (e.g., CAS 73177-67-0, 55066-48-3, or 25634-93-9) offers this specific steric and electronic environment for directed C–H functionalization.

Quality Control and Purity Verification by Boiling Point Range

Analytical laboratories and QC departments can leverage the 10.9 °C boiling point differential between beta-methyl-beta-propylphenethyl alcohol (237.1 °C) and its common synthetic contaminant 2-methyl-1-phenyl-1-pentanol (248 °C) to verify purity via fractional distillation or gas chromatographic retention time. This clear separation simplifies specification-setting for procurement contracts where regioisomeric purity is critical to fragrance performance or synthetic yield [4].

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